三苯十三烷基溴化鏻

描述

Synthesis Analysis

The synthesis of related phosphonium bromides involves the reaction of triphenylphosphine with various bromides. For instance, the synthesis of benzyltriphenylphosphonium bromide was achieved through the reaction of triphenylphosphine with benzylbromide, resulting in colorless triclinic crystals (Hübner et al., 1997).

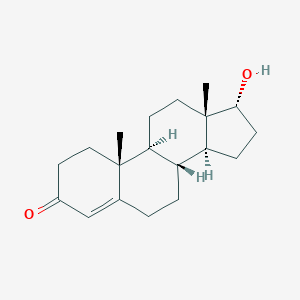

Molecular Structure Analysis

The molecular structure of these compounds is determined using crystallography, revealing detailed geometric configurations. For example, (Benzyl)triphenylphosphonium bromide exhibits a triclinic space group with a slightly irregular tetrahedral geometry around the phosphorus atom, showcasing the complex intermolecular interactions and the structural stability provided by C-H∙∙∙π contacts (Hübner et al., 1997).

Chemical Reactions and Properties

Triphenyltridecylphosphonium Bromide participates in various chemical reactions, including bromination and transformations with secondary amines, showcasing its versatility as a reagent. For example, the synthesis and application of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide as a new efficient ionic liquid catalyst for the synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives demonstrate the compound's catalytic activity and reusability (Karami et al., 2019).

Physical Properties Analysis

The physical properties of phosphonium bromides, such as solubility in organic solvents and thermal stability, are essential for their application in various reactions. The solubility in methanol, ethanol, acetone, dichloromethane, and THF, along with thermal stability, highlights their practicality in organic synthesis (Nokhbeh et al., 2020).

Chemical Properties Analysis

The chemical behavior of Triphenyltridecylphosphonium Bromide, including its reactivity with different chemical groups and its role as a catalyst or reagent in organic synthesis, demonstrates its chemical versatility. Its application in the bromination of alkenes, carbonyl compounds, and arenes under mild conditions further illustrates its effectiveness and the ease of handling (Hassanein et al., 1989).

科学研究应用

Application Summary

Trihexyl tetradecyl phosphonium bromide has been used as a catalyst and extractant in ultrasound-assisted extractive/oxidative desulfurization .

Method of Application

The phosphonium-based ionic liquid (PIL), trihexyl tetradecyl phosphonium bromide, was utilized for the S-removal of model oil (MO) and acted as the reaction-induced self-separation catalyst . The influence of oxidant to sulfur molar ratio (n (O/S)), mass ratio of model oil to ionic liquid (m (MO/IL)), sonication time, and temperature were observed to investigate the optimal conditions for the ultrasound-assisted extractive/oxidative desulfurization (UEODS) catalyzed by trihexyl tetradecyl phosphonium bromide .

Results or Outcomes

A kinetic study was performed, and the reaction rate constant and half-life were calculated as the oxidation reaction was following pseudo-first-order reaction kinetics . The oxidation reactivity and selectivity of various sulfur substrates were in the following order: DBT > BT > TH > 3-MT . The DBT removal with various initial S-content was observed to be constant, which makes it feasible for practical application . The sulfur removal of base oil (BO) was also examined using various desulfurization systems at DBT optimized conditions . The highest desulfurization efficiency of BO was obtained during the UEODS process, which made it industrially feasible . Trihexyl tetradecyl phosphonium bromide was regenerated and recycled six times with a slight variation in efficiency .

Organic Chemistry

Application Summary

In organic chemistry, “Trihexyl tetradecyl phosphonium bromide” is used as a Wittig reagent .

Method of Application

The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide. The ylide is formed by the reaction of a phosphonium salt, such as “Trihexyl tetradecyl phosphonium bromide”, with a strong base .

Results or Outcomes

The outcome of the Wittig reaction is the formation of a new carbon-carbon double bond. The reaction is stereospecific, giving only the Z or E isomer of the alkene, depending on the stereochemistry of the ylide .

Environmental Science and Pollution Research

Application Summary

Trihexyl tetradecyl phosphonium bromide has been used as a catalyst and extractant in ultrasound-assisted extractive/oxidative desulfurization .

Method of Application

The phosphonium-based ionic liquid (PIL), trihexyl tetradecyl phosphonium bromide, was utilized for the S-removal of model oil (MO) and acted as the reaction-induced self-separation catalyst . The influence of oxidant to sulfur molar ratio (n (O/S)), mass ratio of model oil to ionic liquid (m (MO/IL)), sonication time, and temperature were observed to investigate the optimal conditions for the ultrasound-assisted extractive/oxidative desulfurization (UEODS) catalyzed by trihexyl tetradecyl phosphonium bromide .

Results or Outcomes

A kinetic study was performed, and the reaction rate constant and half-life were calculated as the oxidation reaction was following pseudo-first-order reaction kinetics . The oxidation reactivity and selectivity of various sulfur substrates were in the following order: DBT > BT > TH > 3-MT . The DBT removal with various initial S-content was observed to be constant, which makes it feasible for practical application . The sulfur removal of base oil (BO) was also examined using various desulfurization systems at DBT optimized conditions . The highest desulfurization efficiency of BO was obtained during the UEODS process, which made it industrially feasible . Trihexyl tetradecyl phosphonium bromide was regenerated and recycled six times with a slight variation in efficiency .

属性

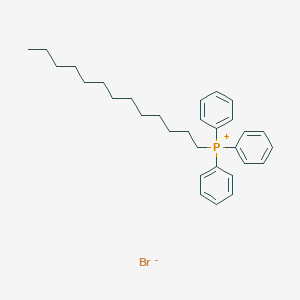

IUPAC Name |

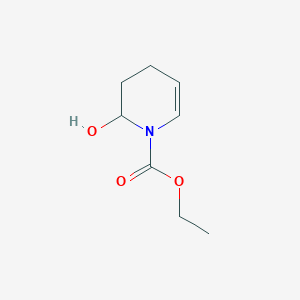

triphenyl(tridecyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42P.BrH/c1-2-3-4-5-6-7-8-9-10-11-21-28-32(29-22-15-12-16-23-29,30-24-17-13-18-25-30)31-26-19-14-20-27-31;/h12-20,22-27H,2-11,21,28H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHPHHAYGJJBHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenyltridecylphosphonium Bromide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)

![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)